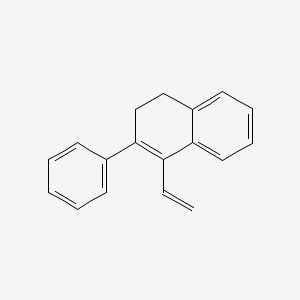
Tetracos-2-ene-10,12-diynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracos-2-ene-10,12-diynoic acid is an organic compound with the molecular formula C24H38O2 It is characterized by the presence of a carboxylic acid group, a double bond at the second carbon, and two triple bonds at the tenth and twelfth carbons
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-2-ene-10,12-diynoic acid typically involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne groups. This can be achieved through the reaction of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.
Formation of the Double Bond: The double bond at the second carbon can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.
Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a primary alcohol or aldehyde to form the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate specific bonds.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tetracos-2-ene-10,12-diynoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydrogen atoms on the alkyne groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenation reagents such as bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tetracos-2-ene-10,12-diynoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Tetracos-2-ene-10,12-diynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Hexacos-2-ene-10,12-diynoic acid: Similar structure but with two additional carbon atoms.
Octacos-2-ene-10,12-diynoic acid: Similar structure but with four additional carbon atoms.
Docos-2-ene-10,12-diynoic acid: Similar structure but with two fewer carbon atoms.
Propiedades
Número CAS |
106100-32-7 |
|---|---|
Fórmula molecular |
C24H38O2 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
tetracos-2-en-10,12-diynoic acid |
InChI |
InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-11,16-21H2,1H3,(H,25,26) |
Clave InChI |
JJARSNDJNJLJGF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC#CC#CCCCCCCC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


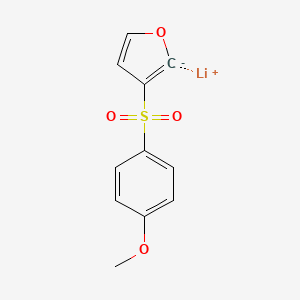
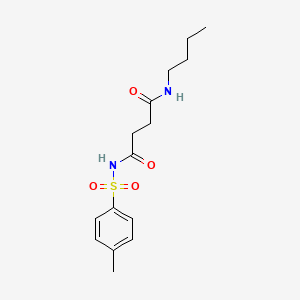
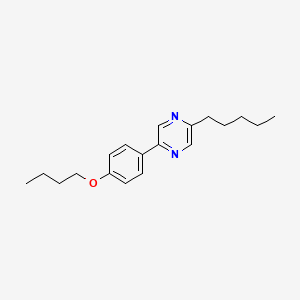
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)
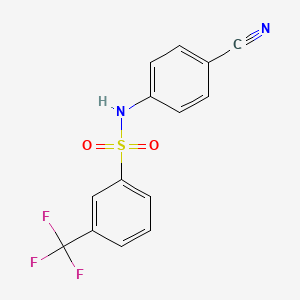

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)
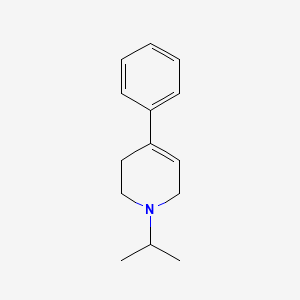
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
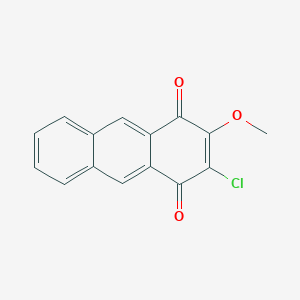
![4-[2-(4-Propoxyphenyl)propan-2-yl]phenol](/img/structure/B14319785.png)


